N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h1-6H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMNYHCDSBKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out under mild conditions to obtain high yields of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The nitrofuran moiety undergoes oxidation under acidic or strongly oxidizing conditions, leading to the formation of nitro derivatives or ring-opened products.
| Reagent/Conditions | Products | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) in H₂SO₄ | Formation of nitro-oxidized intermediates | Reaction temperature: 60–80°C; monitored via TLC for intermediate purity |
| Hydrogen peroxide (H₂O₂) | Partial oxidation of the furan ring | Requires catalytic Fe³⁺ for enhanced reactivity |
Reduction Reactions
The nitro group (-NO₂) on the furan ring is susceptible to reduction, forming amine derivatives.
| Reagent/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂ gas with Pd/C (10% w/w) | 5-Aminofuran-2-carboxamide derivative | 65–72% | |
| Sodium dithionite (Na₂S₂O₄) in EtOH | Partial reduction to hydroxylamine intermediate | 48% |
Nucleophilic Substitution
The carboxamide group and benzothiazole ring participate in substitution reactions with nucleophiles.
| Reagent | Site of Substitution | Products | Conditions |
|---|---|---|---|
| Ammonia (NH₃) | Carboxamide carbonyl | Formation of urea analogs | Reflux in THF, 12 hrs |
| Ethylenediamine | Benzothiazole C-2 position | Ring-opening to form thioamide derivatives | 100°C, DMF solvent |
Cycloaddition and Coupling Reactions
The nitrofuran’s conjugated diene system enables cycloaddition reactions, while the benzothiazole ring facilitates coupling.
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride | Fused tetrahydrofuran derivatives | Synthesis of polycyclic systems |
| Suzuki-Miyaura coupling | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl-linked analogs | Drug design optimization |
Hydrolysis and Degradation
Under basic or acidic hydrolysis conditions, the carboxamide bond is cleaved.
Photochemical Reactions
UV irradiation induces nitro group rearrangement and radical formation.
Key Research Findings
-
The nitro group’s electron-withdrawing effect enhances the electrophilicity of the furan ring, facilitating nucleophilic attacks at the C-5 position.
-
Reduction of the nitro group to an amine significantly alters biological activity, often enhancing antimicrobial properties.
-
Hydrolysis products (e.g., 2-aminobenzothiazole) are structurally similar to known kinase inhibitors, suggesting potential repurposing .
Table 2: Stability Under Hydrolytic Conditions
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 1.0 | 2.5 hours | 5-Nitrofuran-2-carboxylic acid |
| 7.4 | >48 hours | None detected |
| 13.0 | 30 minutes | Sodium carboxylate |
Scientific Research Applications
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has demonstrated notable antimicrobial properties. Research indicates effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies have shown that this compound can outperform standard antibiotics in certain assays, highlighting its potential as a novel antimicrobial agent .
Antitubercular Activity
Recent research has explored the antitubercular properties of this compound. Compounds containing the nitrofuran moiety are known for their efficacy against Mycobacterium tuberculosis. The mechanism is believed to involve the formation of hydrogen bonds with target receptors, enhancing their efficacy against pathogens .
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer pathways, thereby affecting cellular proliferation and apoptosis. The unique chemical structure allows for multiple interaction sites with biological targets, which may enhance its binding affinity and specificity .
Material Science Applications
In addition to its biological applications, this compound is being explored in material science. Its unique properties make it suitable for developing new materials with specific characteristics such as conductivity and fluorescence. This aspect opens avenues for applications in electronics and photonics .
Case Studies
- Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated the antimicrobial activity of various derivatives of benzothiazole against E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics .
- Antitubercular Activity : A comprehensive review highlighted the synthesis and biological evaluation of benzothiazole-based compounds against M. tuberculosis. The findings suggested that this compound showed moderate to good anti-tubercular activity compared to other synthesized compounds .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
5-Nitrofuran-2-carboxylic acid: A key intermediate in the synthesis of nitrofuran-based compounds.
N-(1,3-benzothiazol-2-yl)-5-aminofuran-2-carboxamide: A reduced form of the compound with different biological activities.
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of the benzothiazole and nitrofuran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety and a nitrofuran group, which are known for their pharmacological properties. The structural composition of this compound suggests diverse mechanisms of action, making it a candidate for further research in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O5S. Its structure includes:
- Benzothiazole : A bicyclic structure that contributes to the compound's biological activity.
- Nitrofuran : Known for its antimicrobial properties.
- Carboxamide Group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. The nitrofuran moiety is particularly effective against various bacterial strains, including:
- Mycobacterium tuberculosis : Studies suggest that this compound may inhibit the growth of tuberculosis-causing bacteria, with mechanisms involving disruption of cell wall synthesis or protein function.
- Gram-positive and Gram-negative Bacteria : The compound shows broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 1: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | < 4 | |
| Staphylococcus aureus | 0.06 | |
| Escherichia coli | 0.25 | |
| Klebsiella pneumoniae | 0.25 |
Anticancer Potential
The benzothiazole derivatives have shown selective cytotoxicity against various tumorigenic cell lines. This compound has been implicated in:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- Binding Interactions : It forms hydrogen bonds with target proteins, enhancing its efficacy against pathogens .
Case Studies
Several studies have documented the biological activity of compounds similar to this compound:
- Antimycobacterial Activity Study : A study evaluated various nitrofuran derivatives against Mycobacterium tuberculosis, revealing that structural modifications significantly influenced their efficacy. The presence of the nitro group was crucial for activity against resistant strains .
- Cytotoxicity Assessment : Another study investigated the cytotoxic effects on cancer cell lines, demonstrating that derivatives with the benzothiazole structure could induce significant apoptotic effects compared to controls.
Q & A
Q. How can researchers leverage SHELX programs for high-throughput crystallography of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
